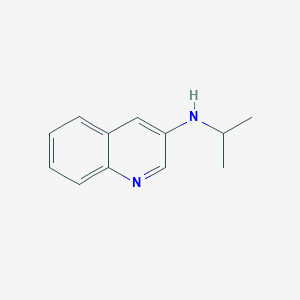

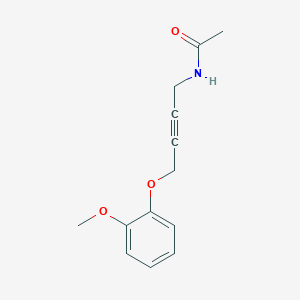

![molecular formula C16H11NO5 B2775321 Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate CAS No. 2365418-91-1](/img/structure/B2775321.png)

Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate” is a chemical compound with the CAS Number: 2365418-91-1 . It has a molecular weight of 297.27 and its IUPAC name is methyl 2-nitrodibenzo [b,f]oxepine-10-carboxylate . The compound is available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.27 . More detailed physical and chemical properties, such as melting point, boiling point, or solubility, were not available in the resources I accessed.Wissenschaftliche Forschungsanwendungen

Structural Analysis and Ring-Enlargement Reactions

Structural Insights and Conformational Studies : The elucidation of crystal structures related to medium-ring compounds and their conformations plays a crucial role in understanding the chemical behavior of complex organic molecules. Studies have shown that the conformations of medium-ring compounds are similar to those of equal-sized compounds previously determined, offering insights into the 'Zip' ring-enlargement reaction's intermediates, side products, or end products. This analysis is pivotal for developing synthetic strategies and understanding molecular stability and reactivity (T. Aono et al., 1985).

Synthesis Techniques

Nitrosative Breakdown and Novel Product Formation : The interaction of hydro(pero)xy derivatives of polyunsaturated fatty acids/esters with nitrite ions under acidic conditions showcases an unusual nitrosative breakdown. This process yields novel 4-nitro-2-oximinoalk-3-enal products, indicating a pathway for producing complex organic molecules from simpler precursors. Such reactions are essential for synthesizing novel compounds with potential applications in various fields (A. Napolitano et al., 2002).

Photochemical Approaches to Cyclic Skeletons : The application of photochemical reactions for the synthesis of cyclic skeletons, such as the conversion of specific derivatives into key intermediates for total syntheses of complex natural products, illustrates the role of photochemistry in organic synthesis. This technique provides a pathway for constructing cyclic structures, crucial for developing pharmaceuticals and materials science (T. Uyehara et al., 1985).

Chemical Reactions and Product Formation

Vinylcyclopropanation and Ring Enlargement : The cyclopropanation of norbornene derivatives with methyl esters of 1-alkylcyclopropene-3-carboxylic acids highlights the application of cyclopropanation reactions in modifying cyclic compounds. Such reactions are pivotal for generating new compounds with potential utility in developing new materials and studying reaction mechanisms (M. Protopopova et al., 1990).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-nitrobenzo[b][1]benzoxepine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-21-16(18)13-9-10-8-11(17(19)20)6-7-14(10)22-15-5-3-2-4-12(13)15/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULYXPYJQRBNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

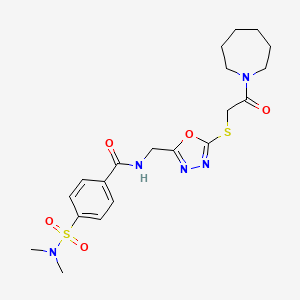

![1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775239.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2775243.png)

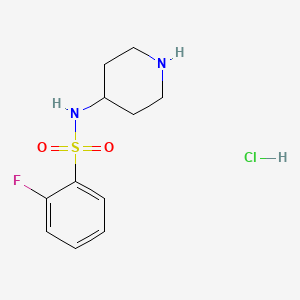

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2775244.png)

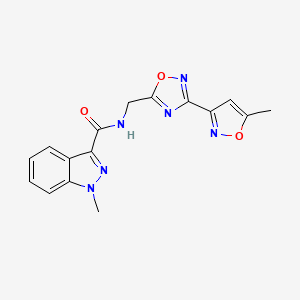

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2775247.png)

![Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2775248.png)

![1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B2775250.png)

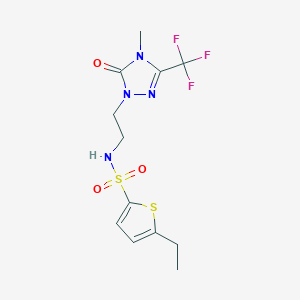

![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775251.png)